Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride
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Overview
Description
Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane scaffold is particularly interesting due to its rigidity and ability to act as a bioisostere for aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment. The use of mercury lamps for [2 + 2] cycloaddition has been reported, although this method can be technically challenging and requires specific glassware . Alternative methods that are more amenable to large-scale synthesis are being explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride include other bicyclic structures such as bicyclo[1.1.1]pentanes and bicyclo[2.2.2]octanes . These compounds share similar rigid structures and are used as bioisosteres for aromatic rings in medicinal chemistry .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the aminomethyl group. This unique structure allows for specific interactions with molecular targets that may not be possible with other bicyclic compounds .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-2-6-3-9(7,4-6)5-10;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
XNIUITXVRPSTKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)CN.Cl |
Origin of Product |
United States |
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